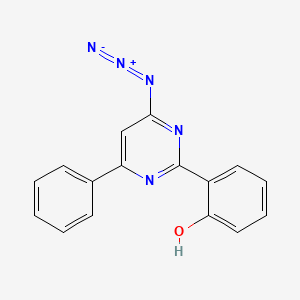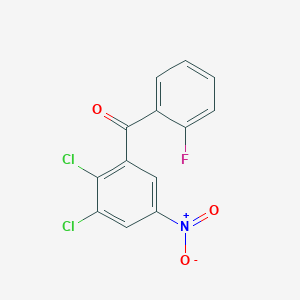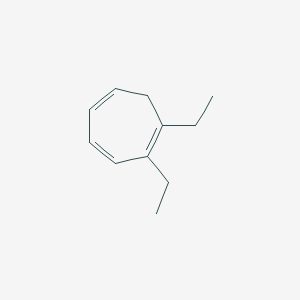
3-(Prop-1-en-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone family. Azetidinones are four-membered lactam structures known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)azetidin-2-one typically involves the use of β-lactam (2-azetidinone) scaffolds. One common method includes the reaction of appropriate allyl or propenyl derivatives with azetidinone precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the azetidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-(Prop-1-en-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its derivatives are explored for their antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)azetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to the destabilization of microtubules. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 (CA-4) analogues
Uniqueness
3-(Prop-1-en-2-yl)azetidin-2-one is unique due to its specific structural modifications, which enhance its binding affinity to the colchicine-binding site on tubulin. This results in more potent antiproliferative activity compared to other similar compounds .
Properties
CAS No. |
89368-03-6 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-prop-1-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-4(2)5-3-7-6(5)8/h5H,1,3H2,2H3,(H,7,8) |
InChI Key |
AXXUTOSKMAICDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)

![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)




